4-Desiodo 4-chloroiopmamidol

CAS No.:

Cat. No.: VC18560929

Molecular Formula: C17H22ClI2N3O8

Molecular Weight: 685.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22ClI2N3O8 |

|---|---|

| Molecular Weight | 685.6 g/mol |

| IUPAC Name | 4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide |

| Standard InChI | InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1 |

| Standard InChI Key | KAAZHOLBYCSXBH-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

| Canonical SMILES | CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

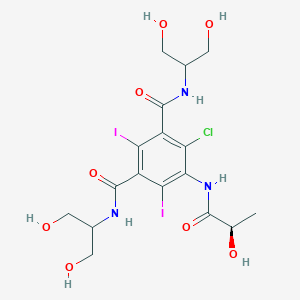

4-Desiodo 4-chloroiopamidol (C₁₇H₂₂ClI₂N₃O₈) is a triiodinated benzene derivative with a molecular weight of 685.63 g/mol . Its systematic IUPAC name, 4-chloro-N₁,N₃-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide, reflects the replacement of one iodine atom (at the para position) with chlorine while retaining the lactam and hydroxyl functional groups inherent to the parent iopamidol structure .

Table 1: Comparative Molecular Properties of Iopamidol and 4-Desiodo 4-Chloroiopamidol

| Property | Iopamidol (C₁₇H₂₂I₃N₃O₈) | 4-Desiodo 4-Chloroiopamidol (C₁₇H₂₂ClI₂N₃O₈) |

|---|---|---|

| Molecular Weight (g/mol) | 777.09 | 685.63 |

| Halogen Composition | I₃ | ClI₂ |

| Key Structural Change | – | Iodine → Chlorine substitution at C4 |

Spectroscopic and Physicochemical Properties

While experimental spectral data (e.g., NMR, IR) for 4-desiodo 4-chloroiopamidol remain unpublished, its structural analogy to iopamidol permits inference of key characteristics:

-

Water Solubility: High solubility due to hydroxyl and carboxamide groups, though reduced compared to iopamidol owing to decreased halogenation .

-

Stability: Susceptible to hydrolytic degradation under alkaline conditions, with potential cleavage of the lactam ring .

Synthesis and Formation Pathways

Table 2: Key Factors Influencing Environmental Formation

Analytical Detection and Quantification

Chromatographic Methods

Pharmaffiliates’ reference standard (Catalogue No.: PA 09 33080) enables precise quantification via reversed-phase HPLC coupled with UV/Vis detection (λ = 240 nm) . Method validation parameters include:

-

Retention Time: 8.2 ± 0.3 min (C18 column, acetonitrile/water gradient)

-

Limit of Detection: 0.05 μg/mL

Mass Spectrometric Characterization

High-resolution LC-MS/MS (Q-TOF) identifies the [M+H]⁺ ion at m/z 686.63, with characteristic fragments at m/z 569.12 (loss of C₃H₅ClNO) and 423.98 (diiodobenzene fragment) . Chlorine isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1) provide confirmatory evidence of the chloro-substitution .

Toxicological and Regulatory Considerations

In Vitro Toxicity Profile

While no direct toxicity data exist for 4-desiodo 4-chloroiopamidol, structural analogs exhibit concerning properties:

-

Chloroiodoacetic Acid: EC₅₀ = 8.5 μM for DNA damage

Regulatory agencies prioritize monitoring due to the potential for synergistic effects with other DBPs .

Pharmacopeial Controls

The United States Pharmacopeia (USP) mandates impurity profiling for iopamidol APIs, with 4-desiodo 4-chloroiopamidol included in the "Other Impurities" category . Batch rejection thresholds are enforced if concentrations exceed 0.15% (w/w) .

Environmental Persistence and Remediation

Aquatic Behavior

4-Desiodo 4-chloroiopamidol’s moderate log Kₒw (1.8) suggests limited bioaccumulation but significant mobility in aqueous systems . Photodegradation studies under simulated sunlight (λ > 290 nm) show a half-life of 14 days, with dehalogenation yielding non-toxic metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume